molecular formula C19H24N4 B2508274 N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890639-16-4

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2508274
M. Wt: 308.429
InChI Key: IQGWVAWUKGEBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb). The design and synthesis of these compounds involve the introduction of various substituents to enhance their activity and selectivity. The related compounds in the provided studies include 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which have shown potent in vitro growth inhibition of M.tb, low hERG liability, and good metabolic stability .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines involves the introduction of phenyl groups and a variety of alkyl, aryl, and heteroaryl substituents. The most effective analogues for anti-mycobacterial activity contained a 3-(4-fluoro)phenyl group. The synthesis process is likely to involve multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the attachment of the phenyl groups and the final substituents. The synthesis of these compounds is designed to optimize their biological activity against M.tb .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with various substituents that influence the compound's biological activity and physicochemical properties. Although the provided data does not include the exact structure of "N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine", it can be inferred that the structure would be similar to the described compounds with specific substituents influencing its inclination and interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives are crucial for achieving the desired biological activity. The introduction of substituents such as the 3-(4-fluoro)phenyl group and various alkyl or aryl groups requires selective and controlled chemical reactions to ensure the correct placement and orientation of these groups. The reactions must be carried out under conditions that preserve the integrity of the pyrazolo[1,5-a]pyrimidine core while allowing for the introduction of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and ability to interact with biological targets. The compounds with potent anti-mycobacterial activity exhibited good mouse/human liver microsomal stabilities, which is an important factor for their potential as therapeutic agents. The inclination of the phenyl rings in related compounds suggests that the steric and electronic properties of the substituents play a significant role in the compound's overall properties .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through various chemical reactions that often involve the cyclocondensation of different precursors under specific conditions. For instance, research has explored the synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives, highlighting the compound's structural and chemical properties. Techniques such as microwave irradiative cyclocondensation have been utilized to prepare compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Similarly, the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines for the preparation of tetraheterocyclic systems has been reported, demonstrating the versatility of this compound in generating novel chemical entities (El-Essawy, 2010).

Biological Activities

Significant research has been dedicated to exploring the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. This includes studies on their antimicrobial, anticancer, and enzyme inhibition potentials. For example, compounds derived from pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer activity against specific cancer cell lines, revealing some compounds with potent inhibitory effects (Abdellatif et al., 2014). Another study focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Applications

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has also been a subject of interest. Studies have synthesized and tested these compounds for their efficacy against various microbial strains, with some showing pronounced antimicrobial properties. This suggests their possible application in developing new antimicrobial agents (Sirakanyan et al., 2021).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Therefore, the future directions for “N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its optical applications and potential uses in medicinal chemistry.

properties

IUPAC Name

N-butan-2-yl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-6-13(3)20-17-11-14(4)21-19-18(15(5)22-23(17)19)16-9-7-12(2)8-10-16/h7-11,13,20H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWVAWUKGEBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.